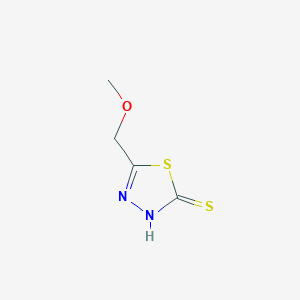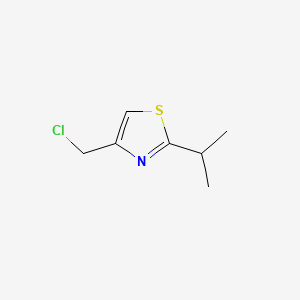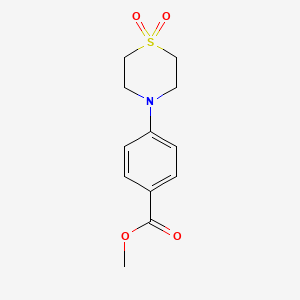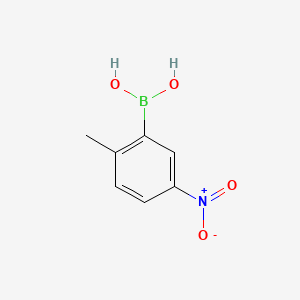
(R)-(+)-1,2-Bis(diphenylphosphino)propane
Overview
Description
“®-(+)-1,2-Bis(diphenylphosphino)propane”, also known as ®-PROPHOS, is a chiral catalyst and ligand . It has a linear formula of (C6H5)2PCH(CH3)CH2P(C6H5)2 and a molecular weight of 412.44 .
Molecular Structure Analysis
The molecular structure of “®-(+)-1,2-Bis(diphenylphosphino)propane” consists of two diphenylphosphino groups attached to a propane backbone . The SMILES string representation is CC@Hc2ccccc2)P(c3ccccc3)c4ccccc4 .
Physical and Chemical Properties Analysis
“®-(+)-1,2-Bis(diphenylphosphino)propane” is a solid with an optical activity of [α]20/D +184°, c = 1 in acetone . It has a melting point of 71-73 °C (lit.) .
Scientific Research Applications
Catalytic Applications
(R)-(+)-1,2-Bis(diphenylphosphino)propane has been extensively researched for its role in catalysis. Studies have shown its effectiveness in stereoselective hydrogenation processes, such as the hydrogenation of α-acylaminoacrylic acids using cationic rhodium(I) complexes. These complexes demonstrate significant optical yields and absolute configurations depending on the kind of diphosphine ligands used (Kashiwabara, Hanaki, & Fujita, 1980). Additionally, rhodium complexes with chiral tetradentate ligands, including this compound, have been utilized for the enantioselective reduction of simple ketones (Gao et al., 2000).
Structural and Spectroscopic Properties
The compound's structural and spectroscopic properties have been a subject of research. For instance, studies involving trans-[Ru(P-P)2Cl2] complexes where P-P includes this compound have been conducted to understand their molecular structures, spectroscopic properties, and electrochemistry. Such research contributes significantly to the field of coordination chemistry and the development of transition metal complexes (Al-Noaimi et al., 2013).
Chemoselective Hydrogenation
The use of iridium(III) anionic complexes with this compound ligands has been explored for the chemoselective hydrogenation of imines. These complexes exhibit efficient catalysis and selectivity under specific conditions, showcasing the versatility of this compound in catalytic reactions (Chan, Meyer, & Osborn, 1990).
Application in Polymerization Reactions
The compound has also been studied in the context of polymerization reactions. For example, palladium complexes containing this compound have been shown to be highly active in the room-temperature copolymerization of carbon monoxide with ethene, indicating its potential application in polymer science (Doherty et al., 2002).
Antibacterial Activity
Recent research has also explored the antibacterial activity of metal complexes containing this compound. Such studies contribute to understanding the biological applications of these compounds, potentially leading to new therapeutic agents (Yuan et al., 2016).
Safety and Hazards
“®-(+)-1,2-Bis(diphenylphosphino)propane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
®-(+)-1,2-Bis(diphenylphosphino)propane, also known as R-(+)-1,2-Bis(diphenylphosphino)propane, is a chiral diphosphine ligand . It primarily targets various metal catalysts, such as palladium, rhodium, and nickel . These metal catalysts play a crucial role in a wide range of catalytic processes, including hydrogenation, hydroformylation, and C-C bond forming reactions .
Mode of Action
The interaction of ®-(+)-1,2-Bis(diphenylphosphino)propane with its targets involves the formation of stable metal complexes . This compound exhibits high stereoselectivity due to its chirality, making it particularly effective in promoting asymmetric transformations . As a result, it enables the formation of enantiomerically pure products .
Biochemical Pathways
®-(+)-1,2-Bis(diphenylphosphino)propane affects various biochemical pathways through its action on metal catalysts. For instance, it has been used for asymmetric hydrogenation and hydroformylation of olefins . It also plays a role in asymmetric Heck reactions and asymmetric isomerizations of allyls .
Pharmacokinetics
As a ligand, it is expected to form stable complexes with metal catalysts, which can influence its bioavailability .
Result of Action
The molecular and cellular effects of ®-(+)-1,2-Bis(diphenylphosphino)propane’s action are primarily seen in its ability to promote highly enantioselective reactions . For example, it is crucial in promoting highly enantioselective carbonitration reactions in the presence of palladium catalysts, resulting in the production of alkyl nitrates with high enantiomeric excess .
Action Environment
Biochemical Analysis
Biochemical Properties
®-(+)-1,2-Bis(diphenylphosphino)propane plays a crucial role in biochemical reactions, particularly in the formation of stable metal complexes. It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it forms complexes with palladium, rhodium, and nickel, which are essential for hydrogenation, hydroformylation, and C-C bond-forming reactions . These interactions are characterized by high stereoselectivity and reactivity, making ®-(+)-1,2-Bis(diphenylphosphino)propane indispensable in organic synthesis.
Cellular Effects
The effects of ®-(+)-1,2-Bis(diphenylphosphino)propane on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal catalysts can lead to changes in cellular redox states, impacting metabolic pathways and gene expression
Molecular Mechanism
At the molecular level, ®-(+)-1,2-Bis(diphenylphosphino)propane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with metal catalysts is central to its mechanism of action. These complexes facilitate various catalytic processes, including hydrogenation and hydroformylation, by providing a chiral environment that enhances reaction selectivity and efficiency . Additionally, the compound’s interactions with enzymes can lead to inhibition or activation, further influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(+)-1,2-Bis(diphenylphosphino)propane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-(+)-1,2-Bis(diphenylphosphino)propane remains stable under various conditions, maintaining its catalytic activity over extended periods . Degradation products may form under certain conditions, potentially affecting cellular processes and biochemical reactions.
Dosage Effects in Animal Models
The effects of ®-(+)-1,2-Bis(diphenylphosphino)propane vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on metabolic pathways and enzyme activity. At high doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and gene expression . Understanding these dosage effects is essential for optimizing the compound’s use in research and potential therapeutic applications.
Metabolic Pathways
®-(+)-1,2-Bis(diphenylphosphino)propane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is primarily related to its ability to form stable complexes with metal catalysts, which facilitate key biochemical reactions . These interactions are crucial for maintaining cellular homeostasis and supporting metabolic processes.
Transport and Distribution
The transport and distribution of ®-(+)-1,2-Bis(diphenylphosphino)propane within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are essential for its catalytic activity and biochemical effects . Understanding these transport mechanisms is vital for optimizing the compound’s use in research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of ®-(+)-1,2-Bis(diphenylphosphino)propane is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its catalytic effects . These localization patterns are essential for understanding the compound’s role in cellular processes and optimizing its use in biochemical research.
Properties
IUPAC Name |
[(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOBPPNNYVSJTE-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369154 | |
| Record name | (R)-(+)-1,2-Bis(diphenylphosphino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67884-32-6 | |
| Record name | 1,1′-[(1R)-1-Methyl-1,2-ethanediyl]bis[diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-1,2-Bis(diphenylphosphino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1,2-Propanediylbis(diphenylphosphine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















